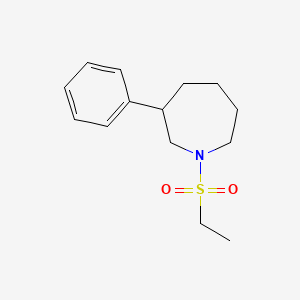

1-(Ethylsulfonyl)-3-phenylazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

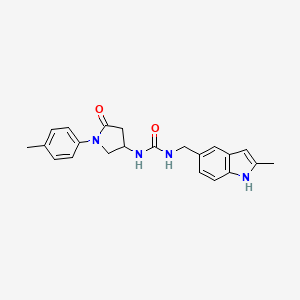

1-(Ethylsulfonyl)-3-phenylazepane, also known as ES-3PA, is a chemical compound that belongs to the class of azepane derivatives. It has been found to possess various biological activities, making it a promising candidate for use in scientific research.

Scientific Research Applications

Radical Reactions

Compounds containing phenylsulfonyl groups, such as (phenylsulfonyl)difluoromethylation reactions, have been shown to be useful in the synthesis of various organic molecules. For example, radical (phenylsulfonyl)difluoromethylation of terminal alkenes using PhSO2CF2I has been achieved, showcasing a methodology for the regioselective preparation of PhSO2CF2-substituted alkanes and alkenes with high E/Z ratios. This demonstrates the utility of sulfonyl compounds in facilitating diverse radical reactions for organic synthesis (Li et al., 2007).

Enantiomeric Separation

Sulfonyl-containing compounds have been applied in enantiomeric separations, showcasing their utility in the pharmaceutical industry. For instance, the enantiomeric separation of MK-0677, a growth hormone secretagogue, was achieved using capillary zone electrophoresis (CZE) with β-cyclodextrin as the chiral selector. This highlights the role of sulfonyl compounds in enabling precise separations of enantiomers, crucial for drug development and synthesis (Zhou et al., 1997).

Synthesis of Complex Molecules

Sulfonyl groups have been utilized in the synthesis of complex molecules, including cyclopropanecarboxylic acid derivatives and calcimimetics. For example, ethyl phenylsulfonylacetate was used in the synthesis of 1-phenylsulfonylcyclopropanecarboxylic acid derivatives, demonstrating the versatility of sulfonyl compounds in synthesizing structurally diverse molecules (Takahashi et al., 1985). Additionally, N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines, another class of sulfonyl-containing compounds, have been reported to exhibit calcimimetic properties, indicating their potential application in medicinal chemistry (Dauban et al., 2000).

Mechanism of Action

Target of Action

It’s worth noting that sulfonamide drugs, which share a similar functional group with this compound, are known to exhibit a range of pharmacological activities . They are known to inhibit enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .

Mode of Action

Sulfonamides, which have a similar structure, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides, which share a similar functional group, is a crucial step in the biochemical pathway of bacterial dna synthesis .

Pharmacokinetics

Ethanol is described by a 1-compartment model with concentration-dependent elimination, and its volume of distribution estimated from blood concentrations is about 37 L/70kg .

Result of Action

The cellular response to non-ionizing electromagnetic fields, which may be similar to the response to this compound, follows the basic pattern of the ‘cellular stress response’ consisting of macromolecular damage to proteins, lipids, and dna; cell cycle arrest; molecular repair; and cell death when damage becomes too extensive to repair .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can be abiotic, such as ambient temperature, amount of sunlight, air, soil, water, and pH of the water soil in which an organism lives, or biotic, such as the availability of food organisms and the presence of competitors, predators, and parasites . The interaction between genotype and environmental factors can also determine the development of disease in those genetically predisposed to a particular condition .

properties

IUPAC Name |

1-ethylsulfonyl-3-phenylazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-2-18(16,17)15-11-7-6-10-14(12-15)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXLZSLRBKDPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCCC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Ethylsulfonyl)-3-phenylazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Iodo-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2747749.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2747753.png)

![5-fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2747754.png)

![N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide](/img/structure/B2747758.png)

![N-(2-chlorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2747764.png)

![(E)-N-(5,5-dioxido-3-(4-(trifluoromethoxy)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2747767.png)

![5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2747770.png)

![2-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2747771.png)